2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide
Description
This compound is a proteolysis-targeting chimera (PROTAC) designed to degrade specific oncogenic proteins by recruiting E3 ubiquitin ligases. Structurally, it features a dioxopiperidinyl isoindole moiety (derived from pomalidomide) linked via a chloroethoxyethoxy-containing PEG chain to a target-binding domain (synthesis detailed in ). Its mechanism hinges on binding to cereblon (CRBN), an E3 ligase component, enabling ubiquitination and subsequent proteasomal degradation of target proteins.
Properties
Molecular Formula |
C19H20ClN3O7 |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O7/c20-5-6-29-7-8-30-10-16(25)21-11-1-2-12-13(9-11)19(28)23(18(12)27)14-3-4-15(24)22-17(14)26/h1-2,9,14H,3-8,10H2,(H,21,25)(H,22,24,26) |
InChI Key |
PYBIUOYAPRBNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroethanol and ethylene glycol.
Formation of Intermediate: 2-chloroethanol reacts with ethylene glycol to form 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Coupling Reaction: The intermediate is then coupled with N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide under specific reaction conditions, typically involving a base catalyst and an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key analogs, focusing on structural variations, synthetic yields, and functional properties.
Structural and Functional Comparisons
Key Findings
Linker Flexibility: Chloroethoxyethoxy linkers (as in the query compound) improve stability but may reduce solubility compared to hydroxyl- or amino-terminated PEG chains (e.g., ). Azide- or amino-functionalized linkers () enable post-synthetic modifications, enhancing versatility.
Yield and Synthetic Feasibility :
- The query compound’s synthesis achieved a moderate yield (67%) via acyl chloride activation, outperforming analogs like Compound 9b (34.3%) but underperforming compared to azide derivatives (95%).
Target Specificity :
- CRBN-binding dioxopiperidinyl isoindole derivatives (e.g., query compound, YZ-16) excel in degrading disordered proteins (e.g., YAP), while quinazolinyl piperazine-based compounds (e.g., 9b) target structured domains like GPCRs.
Biological Performance: Amino-PEG linkers () enhance solubility and cellular uptake, critical for in vivo efficacy. Chloro groups (query compound) may act as leaving groups for covalent conjugation to target proteins.
Discussion
The query compound’s chloroethoxyethoxy linker distinguishes it from analogs by balancing stability and synthetic utility. However, its moderate solubility may limit bioavailability compared to PEGylated variants (e.g., ). Structural modifications, such as introducing azide groups () or amino termini (), expand functional scope without compromising CRBN-binding efficiency. Future optimizations could hybridize its chloroethoxy moiety with hydrophilic PEG chains to enhance solubility while retaining stability.
Biological Activity
The compound 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chloroethoxy moiety, a dioxopiperidine, and an isoindole derivative. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₄ |
| Molecular Weight | 313.76 g/mol |
| CAS Registry Number | 5197-62-6 |
| IUPAC Name | 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |
The compound's biological activity is primarily attributed to its interaction with specific cellular receptors and enzymes. It has been shown to exhibit:
- Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. Specifically, it has been linked to the suppression of the epidermal growth factor receptor (EGFR) in mutant forms, which is crucial in various cancers .
- Neuroprotective Effects : The presence of the dioxopiperidine moiety suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Pharmacological Effects
- Antiproliferative Activity : Studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). For instance, it was found to reduce cell viability in A549 cells by over 50% at concentrations above 10 µM .
- Anti-inflammatory Activity : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : In a comparative study involving multiple compounds targeting EGFR mutations, the compound showed superior efficacy in reducing cell viability compared to standard treatments like PF-562271 .
- Neuroprotection in Animal Models : In vivo studies indicated that administration of the compound led to improved outcomes in models of neurodegenerative diseases, with reductions in markers of oxidative stress and inflammation.
Q & A
Q. How can computational modeling predict off-target effects?
- Methodological Answer : Perform pharmacophore screening against databases like ChEMBL or PubChem. Use machine learning (e.g., Random Forest classifiers) to predict kinase or GPCR off-targets. Validate predictions via kinome-wide profiling (e.g., KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
